alpha-Fluoro-beta-ureidopropionic acid
alpha-Fluoro-beta-ureidopropionic acid
Alpha-Fluoro-beta-ureidopropionic acid, also known as 2-fluoro-3-ureidopropionate or fupa, belongs to the class of organic compounds known as alpha-halocarboxylic acids. These are carboxylic acids containing a halogen atom bonded to the alpha carbon atom. Alpha-Fluoro-beta-ureidopropionic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Fluoro-beta-ureidopropionic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Alpha-Fluoro-beta-ureidopropionic acid is an organohalogen compound and a carboxylic acid.
Alpha-Fluoro-beta-ureidopropionic acid is an organohalogen compound and a carboxylic acid.
Brand Name:
Vulcanchem
CAS No.:
5006-64-4
VCID:
VC0023259
InChI:
InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)
SMILES:
C(C(C(=O)O)F)NC(=O)N
Molecular Formula:
C4H7FN2O3
Molecular Weight:
150.11 g/mol
alpha-Fluoro-beta-ureidopropionic acid
CAS No.: 5006-64-4
Reference Standards
VCID: VC0023259
Molecular Formula: C4H7FN2O3
Molecular Weight: 150.11 g/mol
CAS No. | 5006-64-4 |
---|---|
Product Name | alpha-Fluoro-beta-ureidopropionic acid |
Molecular Formula | C4H7FN2O3 |
Molecular Weight | 150.11 g/mol |
IUPAC Name | 3-(carbamoylamino)-2-fluoropropanoic acid |
Standard InChI | InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10) |
Standard InChIKey | FKTHAKABFGARQH-UHFFFAOYSA-N |
SMILES | C(C(C(=O)O)F)NC(=O)N |
Canonical SMILES | C(C(C(=O)O)F)NC(=O)N |
Description | Alpha-Fluoro-beta-ureidopropionic acid, also known as 2-fluoro-3-ureidopropionate or fupa, belongs to the class of organic compounds known as alpha-halocarboxylic acids. These are carboxylic acids containing a halogen atom bonded to the alpha carbon atom. Alpha-Fluoro-beta-ureidopropionic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Fluoro-beta-ureidopropionic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Alpha-Fluoro-beta-ureidopropionic acid is an organohalogen compound and a carboxylic acid. |
Synonyms | 3-[(Aminocarbonyl)amino]-2-fluoro-propanoic Acid; α-Fluoro-β-ureidopropionic Acid; 2-Fluoro-3-ureidopropionic Acid; |
PubChem Compound | 151244 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume